N-Cyclohexyl-1,2-ethanediamine

Descripción general

Descripción

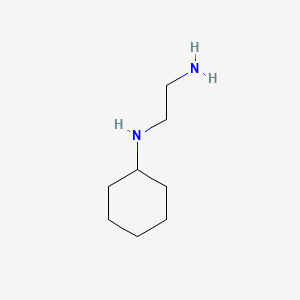

N-Cyclohexyl-1,2-ethanediamine is a cyclic diamine with a chemical structure consisting of a cyclohexane ring attached to two amino groups. This compound has gained attention due to its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Cyclohexyl-1,2-ethanediamine can be synthesized through the reaction of cyclohexylamine with 1,2-dichloroethane. The reaction typically involves heating the reactants under reflux conditions in the presence of a solvent and a catalyst . Another method involves the ammonolysis of 1,2-dichloroethane in a tubular reactor at high pressure and temperature .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-Cyclohexyl-1,2-ethanediamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups act as nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include ammonia and 1,2-dichloroethane, with reactions typically carried out under reflux conditions.

Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with 1,2-dichloroethane yield this compound as the primary product .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-Cyclohexyl-1,2-ethanediamine (C₈H₁₈N₂) is a vicinal diamine characterized by the presence of a cyclohexyl group attached to the ethylenediamine backbone. Its molecular weight is approximately 158.25 g/mol. The presence of the cyclohexyl group enhances its solubility and reactivity compared to simpler diamines.

Chemistry

This compound serves as a versatile ligand in coordination chemistry. It is utilized in the synthesis of complex organic molecules and metal complexes due to its ability to coordinate with various metal ions.

| Application | Description |

|---|---|

| Ligand in Coordination Chemistry | Forms stable complexes with transition metals |

| Building Block | Used in organic synthesis for creating diverse chemical structures |

Biology

In biological research, this compound has been employed to study enzyme inhibition and protein-ligand interactions. Its ability to form hydrogen bonds allows it to interact effectively with biological targets.

| Biological Activity | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated potential in inhibiting specific enzymes involved in metabolic pathways |

| Protein-Ligand Interaction | Exhibits binding affinity that can be exploited for drug design |

Medicine

The compound is investigated for its therapeutic potential, particularly in cancer treatment. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines.

Industry

In industrial applications, this compound is used in the production of polymers and resins. Its unique properties enhance the performance characteristics of these materials.

| Industrial Application | Description |

|---|---|

| Polymer Production | Enhances mechanical properties of polymers |

| Resin Formulation | Used as a curing agent or hardener |

Case Study 1: Anticancer Properties

A study explored the effects of this compound derivatives on breast cancer cells. The results indicated significant tumoricidal activity and reduced tumor growth in murine models when treated with these compounds . The mechanism involved apoptosis induction through modulation of key apoptotic proteins.

Case Study 2: Coordination Chemistry

Research demonstrated that this compound acts as an effective ligand for various metal ions, forming stable complexes that are useful in catalysis and material science . These complexes exhibited enhanced catalytic activity compared to other ligands.

Mecanismo De Acción

The mechanism of action of N-Cyclohexyl-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes . Additionally, the compound’s structure allows it to interact with biological membranes, potentially influencing membrane permeability and cellular uptake .

Comparación Con Compuestos Similares

Similar Compounds

Ethylenediamine: A simpler diamine with two amino groups attached to an ethane backbone.

N-Cyclohexyl-N’-ethyl-1,2-ethanediamine: A closely related compound with an additional ethyl group attached to the nitrogen atom.

1,2-Ethanediamine, N-cyclohexyl-N-(1-methylpropyl)-: Another similar compound with a different alkyl substitution on the nitrogen atom.

Uniqueness

N-Cyclohexyl-1,2-ethanediamine is unique due to its cyclic structure, which imparts specific chemical and physical properties. This structure allows for unique interactions with other molecules and makes it a valuable compound in various scientific and industrial applications.

Actividad Biológica

N-Cyclohexyl-1,2-ethanediamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its anticancer properties, interactions with biological targets, and relevant research findings.

This compound is an organic compound characterized by its cyclohexyl group attached to an ethylenediamine backbone. This structure allows it to participate in various chemical reactions, including oxidation and substitution, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that this compound and its derivatives exhibit notable anticancer properties . A study highlighted the cytotoxic effects of cyclohexyl analogues on various cancer cell lines, suggesting their potential as lead compounds in cancer therapy. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for halting tumor growth.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | 20 | Induces apoptosis |

| N-Cyclohexyl-N'-ethyl-1,2-ethanediamine | MDA-MB-231 (breast cancer) | 15 | Disrupts mitochondrial function |

| N-Cyclohexyl-N'-ethyl-1,2-ethanediamine | PC3 (prostate cancer) | 25 | Cell cycle arrest in G1 phase |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Farnesyltransferase (FTase) : This enzyme is crucial for the post-translational modification of proteins involved in cell signaling pathways. Inhibitors based on ethylenediamine structures have shown promise in disrupting these pathways, leading to reduced cancer cell proliferation .

- Induction of Apoptosis : Studies indicate that the compound can trigger programmed cell death in cancer cells by altering mitochondrial membrane potential and affecting cell cycle distribution .

- Interaction with Biological Targets : The ability of this compound to form hydrogen bonds and engage in electrostatic interactions enhances its binding affinity to various biological targets, making it a valuable candidate for drug development.

Case Study 1: In Vitro Efficacy Against Lung Cancer Cells

A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in significant cytotoxicity at concentrations as low as 20 µM. Flow cytometry analysis revealed an accumulation of cells in the S phase of the cell cycle, indicating a disruption in normal cell cycle progression .

Case Study 2: Breast Cancer Cell Line Response

In another investigation involving MDA-MB-231 breast cancer cells, the compound exhibited an IC50 value of 15 µM. The study noted that treatment led to a loss of mitochondrial membrane potential and subsequent apoptosis.

Propiedades

IUPAC Name |

N'-cyclohexylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-6-7-10-8-4-2-1-3-5-8/h8,10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZQPWVILDWRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205611 | |

| Record name | N-Cyclohexyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5700-53-8 | |

| Record name | N-Cyclohexyl-1,2-ethanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.